1,3-Bis(2-methoxypyridin-3-yl)urea
Overview
Description
1,3-Bis(2-methoxypyridin-3-yl)urea is an organic compound with the molecular formula C₁₃H₁₄N₄O₃ It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N
Preparation Methods
The synthesis of 1,3-Bis(2-methoxypyridin-3-yl)urea typically involves the reaction of 2-methoxypyridine-3-carboxylic acid with a suitable urea derivative under specific conditions. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,3-Bis(2-methoxypyridin-3-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,3-Bis(2-methoxypyridin-3-yl)urea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, where it forms complexes with metal ions.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the synthesis of other organic compounds and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-methoxypyridin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression .
Comparison with Similar Compounds
1,3-Bis(2-methoxypyridin-3-yl)urea can be compared with other similar compounds, such as:
2,2’-Bipyridine: A well-known ligand used in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with similar applications.
1,10-Phenanthroline: A heterocyclic organic compound used as a ligand in coordination chemistry.
Properties
IUPAC Name |
1,3-bis(2-methoxypyridin-3-yl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-19-11-9(5-3-7-14-11)16-13(18)17-10-6-4-8-15-12(10)20-2/h3-8H,1-2H3,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVNIRCJSUYMKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NC(=O)NC2=C(N=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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